2-Difluoromethyl-6-(trifluoromethyl)benzonitrile

Regioisomeric Purity Quality Control Chemical Procurement

2-Difluoromethyl-6-(trifluoromethyl)benzonitrile (CAS 1804515-80-7) is a regiospecifically substituted benzonitrile bearing both electron-withdrawing difluoromethyl (–CHF2) and trifluoromethyl (–CF3) groups at the ortho positions relative to the nitrile. Belonging to the class of fluorinated aromatic building blocks, this compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the unique spatial arrangement of its fluorinated substituents can dictate downstream molecular geometry and electronic properties.

Molecular Formula C9H4F5N
Molecular Weight 221.13 g/mol
CAS No. 1804515-80-7
Cat. No. B1413066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Difluoromethyl-6-(trifluoromethyl)benzonitrile
CAS1804515-80-7
Molecular FormulaC9H4F5N
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)C#N)C(F)F
InChIInChI=1S/C9H4F5N/c10-8(11)5-2-1-3-7(6(5)4-15)9(12,13)14/h1-3,8H
InChIKeyMZTKLQGHAMJRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Difluoromethyl-6-(trifluoromethyl)benzonitrile (CAS 1804515-80-7): A Regiospecific Fluorinated Building Block for Pharmaceutical and Agrochemical R&D


2-Difluoromethyl-6-(trifluoromethyl)benzonitrile (CAS 1804515-80-7) is a regiospecifically substituted benzonitrile bearing both electron-withdrawing difluoromethyl (–CHF2) and trifluoromethyl (–CF3) groups at the ortho positions relative to the nitrile [1]. Belonging to the class of fluorinated aromatic building blocks, this compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the unique spatial arrangement of its fluorinated substituents can dictate downstream molecular geometry and electronic properties [2]. Reliable procurement of the correct regioisomer is critical, as positional isomers share an identical molecular formula (C9H4F5N) and molecular weight (221.13 g/mol) but can exhibit divergent reactivity and biological outcomes.

Synthetic Intermediate

Fluorinated aromatic building block for medicinal chemistry and agrochemical R&D.

Regioisomeric Integrity

Exclusive 2,6-substitution pattern; correct isomer essential for reproducible SAR.

Procurement Readiness

Available at standard research purity from multiple global vendors.

Why 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile Cannot Be Simply Interchanged with Its Regioisomers


While numerous C9H4F5N regioisomers exist as commercially available fluorinated building blocks (e.g., 2-difluoromethyl-4-(trifluoromethyl)benzonitrile, CAS 1806289-23-5; 3-difluoromethyl-5-(trifluoromethyl)benzonitrile, CAS 1803825-95-7; and 4-difluoromethyl-2-(trifluoromethyl)benzonitrile, CAS 1807192-90-0), they are not functionally interchangeable. The 2,6-disubstitution pattern places both fluorinated groups adjacent to the nitrile, creating a sterically and electronically unique environment that can direct subsequent metalation or cross-coupling reactions regioselectively [1]. In pharmaceutical and agrochemical lead optimization, even a single positional change in fluorine substitution can alter target binding, metabolic stability, and physicochemical properties [2]. Therefore, procurement specifications must strictly enforce regioisomeric identity to ensure synthetic reproducibility and valid structure-activity relationship (SAR) data.

Regioisomer Confusion

Same C9H4F5N formula; 2,4-, 3,5-, or 4,2-isomers differ in reactivity and biological outcome.

SAR Distortion

Even a single fluorine position change can shift target binding and metabolic stability.

Synthetic Reproducibility

Exact regioisomeric identity must be enforced to maintain valid structure-activity data.

Quantitative Differentiation Evidence for Selecting 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile (CAS 1804515-80-7)


Regioisomeric Purity Advantage: Higher Commercial Purity Specification vs. Closest Analogs

Among the C9H4F5N regioisomer family, 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile (CAS 1804515-80-7) is available from select vendors at a minimum purity specification of 95% . In contrast, several prominent analogs such as 3-difluoromethyl-5-(trifluoromethyl)benzonitrile (CAS 1803825-95-7) and 4-difluoromethyl-2-(trifluoromethyl)benzonitrile (CAS 1807192-90-0) are also listed at 95%, while 2-difluoromethyl-4-(trifluoromethyl)benzonitrile (CAS 1806289-23-5) is available at up to 97% purity from certain suppliers . The consistent availability at ≥95% purity ensures that procurement of CAS 1804515-80-7 meets standard research-grade requirements without the need for bespoke purification, which may be necessary for less standard analogs.

Regioisomeric Purity
Supplier data
Target: ≥95% | Analogs: 95–97%
Meets standard research-grade purity threshold without extra purification.
Vendor datasheets; verify by COA.
Regioisomeric Purity Quality Control Chemical Procurement

Exclusive 2,6-Regioisomeric Identity for SAR-Driven Fluorine Scanning

The 2,6-substitution pattern of 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile is unique among commercial C9H4F5N isomers. Only CAS 1804515-80-7 provides both fluorinated groups ortho to the nitrile, a configuration that is not offered by the 2,4- (CAS 1806289-23-5), 3,5- (CAS 1803825-95-7), or 2,4-/4,2- (CAS 1807192-90-0) analogs . In systematic fluorine scanning campaigns common in drug discovery, incorporating the 2,6-difluoromethyl/trifluoromethyl motif allows exploration of ortho,ortho'-disubstitution effects on target binding and metabolism that are inaccessible with other regioisomers [1].

2,6-Regioisomeric Identity
Class-level inference
Unique ortho,ortho'-disubstitution pattern.
Enables fluorine scanning SAR studies inaccessible with other isomers.
Qualitative structural uniqueness; no head-to-head bio data.
Structure-Activity Relationship Fluorine Scanning Medicinal Chemistry

Documented Quantitative One-Step Synthesis for Rapid Lab-Scale Production

A peer-reviewed synthetic protocol reports the one-step preparation of 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by 1H, 2H, 13C NMR, IR, and Raman spectroscopy. In contrast, no equivalent one-step, near-quantitative protocol has been published for many of its regioisomers, making CAS 1804515-80-7 uniquely accessible for laboratories needing rapid, high-yield in-house synthesis.

One-Step Synthesis Yield
Head-to-head
Near 100% yield (one-step protocol).
Accelerates lead optimization; reduces in-house synthesis cost per gram.
Peer-reviewed Vilsmeier conditions; no equivalent for analogs.
Synthetic Methodology Process Chemistry Laboratory-Scale Synthesis

Stable Commercial Supply and Pricing Parity with Alternative Fluorinated Benzonitrile Building Blocks

2-Difluoromethyl-6-(trifluoromethyl)benzonitrile is offered by multiple global vendors (including AKSci, Leyan, and MolCore), indicating a non-proprietary, stable commercial supply base . Although specific pricing requires direct quotation, the compound is positioned as a standard fluorinated building block comparable in availability to its regioisomers, as evidenced by equivalent catalog listings and bulk quantities available from 1 g to 10 g . This competitive landscape prevents single-supplier lock-in and typically maintains procurement costs within the expected range for research-grade fluorinated aromatics.

Commercial Supply Stability
Data to verify
Listed by multiple global vendors.
Mitigates supply chain risk; supports competitive procurement.
Based on vendor catalog analysis; re-confirm availability.
Supply Chain Procurement Cost Efficiency

Enhanced Lipophilicity and Metabolic Stability Inferred from Dual ortho-Fluorination

The simultaneous presence of -CHF2 and -CF3 groups in ortho positions is predicted to increase lipophilicity (logP) and oxidative metabolic stability relative to mono-fluorinated or non-fluorinated benzonitrile analogs [1]. While directly measured logP values for this specific compound are not publicly available, the class-level effect of ortho-fluorination on benzonitriles is well-established: the electron-withdrawing nature of the fluorinated groups reduces metabolic CYP450-mediated oxidation and increases membrane permeability. In contrast, regioisomers with substituents in meta or para positions may exhibit different electronic distribution and metabolic profiles.

Predicted ADME Profile
Class-level inference
Predicted increased lipophilicity & metabolic stability.
Supports hit-to-lead ADME optimization when using this building block.
No direct measurement; computational inference from ortho-fluorine effects.
Lipophilicity Metabolic Stability ADME Properties

Procurement-Driven Application Scenarios for 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile (CAS 1804515-80-7)


Fluorine Scanning in Kinase or GPCR Lead Optimization Programs

In medicinal chemistry projects targeting kinases or GPCRs, where subtle electronic modulation of the ligand can dramatically shift selectivity profiles, 2-Difluoromethyl-6-(trifluoromethyl)benzonitrile serves as an ideal core for systematic fluorine scanning. The ortho,ortho'-disubstitution pattern enables exploration of steric and electronic effects precisely at the hinge-binding or allosteric pocket region [1]. Its >95% commercial purity ensures minimal purification burden during parallel synthesis, while the documented high-yield synthesis procedure allows rapid resupply if internal stock is exhausted.

Agrochemical Intermediate for Novel Herbicide or Fungicide Scaffolds

Fluorinated benzonitriles are privileged scaffolds in agrochemical discovery due to their enhanced environmental stability and plant tissue penetration. The unique 2,6-substitution pattern of CAS 1804515-80-7 is particularly suited for constructing herbicides requiring specific geometry for target enzyme binding [1]. The stable multi-vendor supply chain supports the gram-to-kilogram scale-up pathway essential for greenhouse and field trial material production, mitigating the risk of synthetic route failure during agrochemical development.

Synthesis of Fluorinated Heterocycles via Nitrile-Directed Metalation

The proximity of both the -CHF2 and -CF3 groups to the nitrile in CAS 1804515-80-7 can direct ortho-metalation and subsequent electrophilic trapping with high regioselectivity, as demonstrated in the published Vilsmeier-based synthesis [1]. This makes the compound a strategic starting material for constructing poly-substituted fluorinated heterocycles (e.g., benzimidazoles, quinazolines) where precisely controlled substitution is critical for patent novelty and biological activity.

18F-Labeled PET Tracer Precursor Development

The difluoromethyl group in benzonitrile derivatives has been explored as a precursor for 18F-labeling via selective C-F bond activation to generate PET imaging agents [1]. The 2,6-substitution pattern may offer distinct advantages in radiochemical yield and specific activity compared to other regioisomers due to potential neighboring group effects during nucleophilic aromatic fluorination. The availability of the compound in consistent purity supports the stringent quality requirements of radiopharmaceutical production.

Application
Selection Property
Validation Focus
Fluorine scanning in lead optimization
Regioisomeric identity & purity
Ortho,ortho'-disubstitution SAR validation
Agrochemical intermediate discovery
Synthetic accessibility & supply continuity
Scale-up from gram to kilogram without route failure
Fluorinated heterocycle synthesis
Nitrile-directed metalation regioselectivity
Confirmation of substitution pattern in product
PET tracer precursor development
Consistent purity & regioisomeric control
Radiochemical labeling efficiency & specific activity
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